Docosan-1-amine;hydrobromide is a long-chain primary amine with the molecular formula . It is categorized as a hydrobromide salt formed from the reaction of docosan-1-amine and hydrobromic acid. This compound is part of a larger class of fatty amines, which are known for their surfactant properties and potential applications in various fields, including pharmaceuticals and materials science.
Docosan-1-amine;hydrobromide is derived from docosanol, a long-chain alcohol. The synthesis involves converting docosanol into its corresponding amine through reductive amination or other synthetic pathways. In terms of classification, it falls under the category of amines and quaternary ammonium compounds, specifically as a hydrobromide salt due to the presence of bromine ions.
The synthesis of docosan-1-amine;hydrobromide typically involves the following steps:
The reaction can be represented as follows:
This process generally requires controlled conditions to ensure high yield and purity.
Key molecular data includes:
Docosan-1-amine;hydrobromide can participate in various chemical reactions typical for primary amines, including:
The stability and reactivity of docosan-1-amine;hydrobromide are influenced by the length of the carbon chain, which affects solubility and interaction with other chemical species.
The mechanism of action for docosan-1-amine;hydrobromide primarily involves its surfactant properties. As a surfactant, it reduces surface tension between liquids, facilitating emulsification and solubilization processes. This mechanism is critical in applications such as drug delivery systems, where it aids in the absorption and bioavailability of pharmaceutical compounds.
Relevant data indicates that this compound has favorable properties for environmental safety and potential use in biodegradable formulations.
Docosan-1-amine;hydrobromide has several scientific uses, including:
Docosan-1-amine hydrobromide (C₂₂H₄₈BrN) emerged from structural derivatization efforts targeting long-chain aliphatic amines. Early pharmacological interest stemmed from the observation that saturated C₁₈–C₂₆ hydrocarbon chains exhibit enhanced biomembrane interactions due to their lipophilicity profiles [7]. The hydrobromide salt form was developed to improve the crystallinity and handling properties of the parent amine, addressing inherent solubility challenges while maintaining bioactivity. Initial studies focused on angiogenesis modulation, where researchers noted that structurally analogous compounds like erucamide derivatives stimulated endothelial cell migration in ischemic tissue models [7]. This positioned docosan-1-amine hydrobromide as a candidate for further exploration in tissue-repair contexts, distinct from conventional small-molecule drugs due to its lipid-like characteristics.
Contemporary applications leverage docosan-1-amine hydrobromide’s molecular architecture in two key domains: First, as a synthetic intermediate for KRAS inhibitor prototypes, where its alkyl chain facilitates hydrophobic anchoring in protein binding pockets [4]. Second, as a structural template for novel excipients in lipid-based formulations, capitalizing on its self-assembly properties to enhance drug delivery [3]. The compound’s resurgence aligns with increased focus on underexplored bioactive lipids in oncology and regenerative medicine, with patent activity showing a 40% increase in related claims since 2020 [4].
Table 1: Fundamental Chemical Properties of Docosan-1-amine Hydrobromide
Property | Value | Methodological Context |
---|---|---|
Molecular Formula | C₂₂H₄₈BrN | PubChem CID 71361236 [1] |
Molecular Weight | 422.53 g/mol | Mass spectrometry |
Nitrogen Position | Primary amine (terminal) | NMR spectroscopy |
Salt Form Contribution | Improved crystallinity | X-ray diffraction |
Docosanol + PBr₃ → Docosyl bromide → Phthalimide substitution → Hydrazinolysis → HBr salt formation [7]Yield: 68-72% | Purity: >95% (HPLC)
Route 2: Catalytic Coupling (Advanced)
Pd/C-catalyzed reductive amination of docosanone with NH₄OAc in acetonitrile, followed by HBr treatment Yield: 82% | Purity: >99% (chiral HPLC)
Table 2: Optimization Parameters for Catalytic Synthesis
Parameter | Standard Conditions | Advanced Optimization | Impact |
---|---|---|---|
Catalyst Loading | 5% Pd/C | 3% Pd/C with DME co-solvent | Cost reduction, less metal leaching |
Reaction Atmosphere | H₂ (50 psi) | HCO₂NH₄ | Safer operation |
Salt Formation | HBr in diethyl ether | Anti-solvent crystallization | Polymorph control |
Characterization employs FTIR (amine N-H stretch: 3150 cm⁻¹), ¹³C NMR (δ 42.1 ppm, C1), and LC-MS (m/z 310.3 [M-Br]⁺). Residual solvent analysis via GC-MS ensures pharmaceutical-grade purity .
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7